7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a xanthine-like core structure. The molecule features:
- 1,3-Dimethyl groups at the N(1) and N(3) positions, enhancing metabolic stability compared to unmethylated analogs .

- 7-Butyl substitution, which increases lipophilicity and may influence tissue penetration .
- 8-Piperazinylmethyl moiety modified with a furan-2-carbonyl group, a structural motif designed to optimize receptor binding and pharmacokinetic properties.
This compound is hypothesized to target adenosine or serotonin receptors, given structural similarities to ligands described in the literature .
Properties
IUPAC Name |
7-butyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-4-5-8-27-16(22-18-17(27)20(29)24(3)21(30)23(18)2)14-25-9-11-26(12-10-25)19(28)15-7-6-13-31-15/h6-7,13H,4-5,8-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSMJYPZMSWJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 463.5 g/mol. The structure incorporates a purine core, a furan ring, and a piperazine moiety, which are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.5 g/mol |
| Structural Features | Purine core, furan ring, piperazine moiety |
Biological Activities
Research indicates that compounds similar to 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit various biological activities:
- Anticancer Properties : By inhibiting PI3K and B-Raf pathways, these compounds may exert anti-cancer effects.
- Neuroprotective Effects : The piperazine derivative may offer neuroprotective benefits by modulating neurotransmitter systems.
- Antioxidant Activity : Similar structures have shown potential antioxidant properties that could mitigate oxidative stress.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Xanthine Derivatives : A study demonstrated that xanthine derivatives could inhibit tumor growth in vitro by targeting the PI3K pathway .
- Piperazine Compounds in Neurology : Research highlighted the neuroprotective effects of piperazine derivatives in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Synthesis and Purification
The synthesis of 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Each step requires precise control over reaction conditions to ensure high yields and purity:
- Formation of the Purine Core : Initial cyclization reactions to form the purine structure.
- Introduction of Functional Groups : Subsequent steps involve adding the furan and piperazine groups through nucleophilic substitutions.
- Purification : Final products are purified using chromatography techniques to achieve the desired purity levels.
Potential Applications
Given its structural characteristics and preliminary biological findings, this compound could have applications in:
- Cancer Therapy : Targeting specific signaling pathways involved in tumor growth.
- Neurological Disorders : Developing treatments for neurodegenerative diseases by leveraging its neuroprotective properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The following table summarizes key analogs and their distinguishing features:
Key Observations
Benzyl analogs (e.g., ) exhibit strong serotonin receptor affinity, suggesting aromaticity at position 7 is critical for CNS activity.
Position 8 Modifications :
- Furan-2-carbonyl vs. 3-chlorophenyl : The furan group offers a smaller aromatic surface compared to chlorophenyl, which may reduce off-target interactions (e.g., dopamine D2 receptors) while retaining 5-HT receptor binding .
- Propargyl substitution (as in ) introduces alkyne functionality, enabling click chemistry for bioconjugation but may reduce metabolic stability.
Synthetic Accessibility :
- The target compound’s synthesis likely involves piperazine alkylation with a furan-2-carbonyl chloride, analogous to methods in .
- In contrast, chlorophenyl-substituted analogs (e.g., ) require Ullmann or Buchwald-Hartwig coupling, increasing complexity .
Biological Activity :
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Cyclization of purine precursors under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., DMF or ethanol) .
- Piperazine coupling : Reacting the purine core with 4-(furan-2-carbonyl)piperazine using coupling agents like HATU or DCC .
- Optimization strategies :
- Use automated synthesis platforms for reproducibility.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify intermediates via column chromatography or recrystallization .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., furan-carbonyl-piperazine linkage) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 428.49 g/mol) .
Q. How do physicochemical properties (e.g., LogP, solubility) influence its drug-likeness?
- Methodological Answer : Key parameters include:
| Property | Value | Relevance |
|---|---|---|
| LogP | 1.67 | Predicts membrane permeability |
| Polar Surface Area | 72.72 Ų | Indicates blood-brain barrier penetration potential |
- Experimental validation : Use shake-flask assays for LogP and Caco-2 cell models for permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts on biological activity?
- Methodological Answer : Design analogs with variations in:
- Piperazine substituents (e.g., furan-2-carbonyl vs. benzyl groups).
- Alkyl chain length (butyl vs. pentyl/heptyl).
- Biological testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition).
- Example SAR table :
| Compound Modification | IC₅₀ (µM) | Target Activity |
|---|---|---|
| 7-Pentyl, 8-(4-ethylpiperazine) | 15 | Antitumor |
| 7-Benzyl, 8-(piperazine) | 20 | Antitumor |
| Target compound | 10 | Hypothetical improved activity |
Q. How can contradictions in reported biological activities (e.g., antiviral vs. antitumor) be resolved?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for antitumor, Huh-7 for antiviral) to minimize variability .
- Structural validation : Confirm batch-to-batch consistency via NMR and XRD to rule out impurities .
- Target profiling : Employ proteome-wide screens (e.g., kinase panels) to identify off-target effects .
Q. What methodologies are suitable for elucidating its mechanism of action?
- Methodological Answer :
- Molecular docking : Simulate binding to targets like viral polymerases or adenosine receptors using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with purified enzymes .
- CRISPR-Cas9 knockout models : Validate target engagement in cellular pathways .
Q. How can reaction pathways be optimized for selective functionalization (e.g., oxidation vs. substitution)?
- Methodological Answer :
- Oxidation : Use mild agents like mCPBA to avoid over-oxidation of the furan moiety .
- Substitution : Employ Mitsunobu conditions for piperazine methylation while preserving the purine core .
- Monitoring : Track regioselectivity via LC-MS/MS to identify dominant reaction pathways .
Q. What in vitro assays assess its pharmacokinetic properties (e.g., metabolic stability)?
- Methodological Answer :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- CYP450 inhibition : Use fluorogenic substrates to evaluate interactions with CYP3A4/2D6 .
- Plasma protein binding : Equilibrium dialysis to measure free fraction .
Data Contradiction Analysis
- Example Contradiction : Antitumor activity varies between IC₅₀ = 10 µM (hypothetical) and 15–25 µM in related compounds .
- Resolution :
- Compare substituent effects (e.g., furan-carbonyl vs. benzyl groups) using isogenic cell lines.
- Validate via xenograft models to account for in vivo metabolic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

